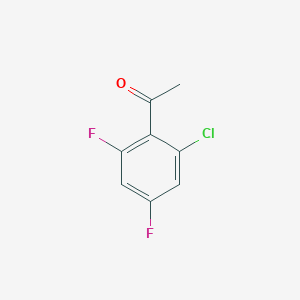

1-(2-Chloro-4,6-difluorophenyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF2O |

|---|---|

Molecular Weight |

190.57 g/mol |

IUPAC Name |

1-(2-chloro-4,6-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |

InChI Key |

XMSZZRSAAMAWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2 Chloro 4,6 Difluorophenyl Ethanone

Reactions at the Ketone Functionality

The carbonyl group is a primary site of reactivity in 1-(2-Chloro-4,6-difluorophenyl)ethanone, undergoing reduction, nucleophilic addition, and reactions via its enolate form.

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(2-chloro-4,6-difluorophenyl)ethanol, is a key transformation. This reaction can be achieved using various reducing agents, with significant research focused on achieving high stereoselectivity to yield enantiomerically pure chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

While specific studies on the asymmetric reduction of this compound are not extensively detailed in the public domain, the reactivity can be inferred from studies on structurally similar 2-haloacetophenones. Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for these transformations. For instance, research on the enzyme Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants has demonstrated the ability to produce either (R)- or (S)-2-halo-1-arylethanols with high enantiomeric excess (>99% ee). nih.gov The stereochemical outcome is highly dependent on the specific enzyme mutant and the substitution pattern on the aromatic ring of the substrate. nih.gov

The asymmetric reduction of 2-chloro-4′-fluoroacetophenone and 2-chloro-4′-chloroacetophenone using various TeSADH mutants highlights the potential for fine-tuning the catalyst to achieve desired stereoisomers. nih.gov It is expected that similar enzymatic systems could be applied to the reduction of this compound to afford either (R)- or (S)-1-(2-chloro-4,6-difluorophenyl)ethanol with high optical purity.

Table 1: Examples of Asymmetric Reduction of 2-Haloacetophenones using TeSADH Mutants

| Substrate | Enzyme Mutant | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Chloro-4′-fluoroacetophenone | ΔP84/A85G | (S) | >99% |

| 2-Chloro-4′-chloroacetophenone | P84S/I86A | (R) | >99% |

| 2-Chloro-4′-bromoacetophenone | P84S/I86A | (R) | >99% |

| 2-Chloro-4′-bromoacetophenone | ΔP84/A85G | (S) | >99% |

Data derived from studies on analogous compounds. nih.gov

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. youtube.com These nucleophilic addition reactions are fundamental in organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic addition reactions that this ketone is expected to undergo include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt followed by acidification) across the carbonyl double bond yields a cyanohydrin. This reaction introduces a new carbon center and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to convert the carbonyl group into an alkene, forming a new carbon-carbon double bond.

The planar nature of the carbonyl group allows nucleophilic attack from either face, which can lead to a racemic mixture of products if a new chiral center is formed, unless a chiral reagent or catalyst is employed. youtube.com

The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. masterorganicchemistry.comyoutube.com Treatment with a suitable base leads to the formation of an enolate ion.

This enolate is a potent nucleophile and can participate in a variety of synthetic transformations:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Aldol (B89426) and Claisen Reactions: As a nucleophile, the enolate can add to other carbonyl compounds (aldehydes, ketones, or esters) to form β-hydroxy carbonyl compounds (in aldol reactions) or β-dicarbonyl compounds (in Claisen condensations).

α-Halogenation: While the target compound already possesses aryl halogens, the enolate can be further halogenated at the α-carbon using electrophilic halogen sources.

The formation and reactivity of the enolate provide a versatile pathway for the elaboration and derivatization of the this compound scaffold. masterorganicchemistry.com

Transformations Involving Halogen Substituents

The chloro and fluoro groups on the aromatic ring are not merely spectators; they actively influence the molecule's reactivity and can participate in substitution or elimination reactions under specific conditions.

The aromatic ring of this compound is significantly electron-deficient. This is due to the strong electron-withdrawing effects of the acetyl group and the three halogen atoms. This electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.org

In an SNAr reaction, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, Cl or F), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org Subsequent expulsion of the halide leaving group re-aromatizes the ring and yields the substitution product.

Key features of SNAr on this molecule are:

Activation: The acetyl group strongly activates the ortho (C2-Cl, C6-F) and para (C4-F) positions for nucleophilic attack. libretexts.org

Leaving Group Ability: In SNAr, fluoride (B91410) is generally a better leaving group than chloride because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step. masterorganicchemistry.com

Regioselectivity: The fluorine atom at the C4 position is para to the activating acetyl group, and the chlorine and fluorine at C2 and C6 are ortho. All three positions are activated. However, substitution is often most favorable at the para position. Therefore, nucleophilic attack is most likely to displace the fluorine at C4.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functionalities onto the aromatic ring. nih.gov

The removal of halogen substituents from the aromatic ring, known as dehalogenation, can be achieved through various reductive methods. Catalytic hydrogenation is a common technique for this transformation. nih.gov This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

For this compound, several outcomes are possible depending on the reaction conditions:

Selective Dechlorination: Aryl chlorides are generally more readily cleaved by catalytic hydrogenation than aryl fluorides. Therefore, it may be possible to selectively remove the chlorine atom at the C2 position while leaving the C-F bonds intact under carefully controlled conditions.

Concurrent Ketone Reduction: A significant challenge in the catalytic hydrogenation of acetophenones is the potential for simultaneous reduction of the ketone functionality to an alcohol. The choice of catalyst, solvent, and reaction parameters is crucial to control the selectivity between dehalogenation and ketone reduction.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of such reactions on this compound are governed by the cumulative electronic effects of its substituents.

The difluorophenyl ring of this compound is heavily substituted with electron-withdrawing groups. The acetyl group (-COCH₃) is a powerful deactivating group due to both its inductive and resonance effects, pulling electron density from the ring. Similarly, the chlorine and fluorine atoms are deactivating due to their strong inductive electron withdrawal, despite their ability to donate electron density via resonance. The combined effect of these four substituents renders the aromatic ring significantly electron-deficient and therefore highly deactivated towards electrophilic attack.

The directing effects of the substituents determine the position of any potential substitution. There are two unsubstituted positions on the ring: C3 and C5.

Acetyl Group (-COCH₃ at C1): This is a strong deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.

Chloro Group (-Cl at C2): Halogens are deactivating but ortho, para-directing. The chloro group would direct an electrophile to the C3 (para) and C5 (ortho) positions.

Fluoro Group (-F at C4): This is an ortho, para-director, directing to the C3 (ortho) and C5 (ortho) positions.

Fluoro Group (-F at C6): This is also an ortho, para-director, directing to the C5 (para) position.

While the directing effects of the halogens and the acetyl group are convergent, pointing towards substitution at the C3 and C5 positions, the severe deactivation of the ring makes electrophilic aromatic substitution challenging. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions would likely require harsh conditions, if they proceed at all, and may result in low yields.

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -C(O)CH₃ (C1) | Withdrawing | Withdrawing | Strongly Deactivating | Meta (to C3, C5) |

| -Cl (C2) | Withdrawing | Donating | Deactivating | Ortho, Para (to C3, C5) |

| -F (C4) | Withdrawing | Donating | Deactivating | Ortho, Para (to C3, C5) |

| -F (C6) | Withdrawing | Donating | Deactivating | Ortho, Para (to C5) |

Cyclization and Heterocycle Formation via this compound

While the aromatic ring of this compound is unreactive towards electrophiles, the acetyl group provides a functional handle for various chemical transformations, including the synthesis of heterocyclic compounds. The carbonyl group and the adjacent methyl group can participate in cyclization reactions with appropriate binucleophilic reagents.

A common strategy for heterocycle synthesis from ketones is the Paal-Knorr synthesis and related reactions. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoles. The reaction of this compound with hydrazine would be expected to produce 3-(2-chloro-4,6-difluorophenyl)-5-methyl-1H-pyrazole.

Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles. The reaction would likely proceed via an oxime intermediate, which could then undergo cyclization. The product in this case would be 3-(2-chloro-4,6-difluorophenyl)-5-methylisoxazole.

Another potential pathway for heterocycle formation involves the reaction of the methyl group of the acetyl moiety. After α-halogenation, the resulting α-haloketone can react with various nucleophiles to form heterocycles. For example, reaction with a thioamide could lead to the formation of a thiazole (B1198619) ring, a reaction known as the Hantzsch thiazole synthesis.

These proposed pathways highlight the utility of the acetyl group in this compound as a synthon for building more complex heterocyclic structures, incorporating the 2-chloro-4,6-difluorophenyl moiety.

| Reagent | Potential Heterocyclic Product | General Reaction Type |

|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole (B372694) | Condensation/Cyclization |

| Hydroxylamine (NH₂OH) | Isoxazole | Condensation/Cyclization |

| Thioamide (R-C(S)NH₂) | Thiazole (after α-halogenation) | Hantzsch Synthesis |

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specific to the reactions of this compound are not widely available in the literature. However, the mechanisms of the key reaction types discussed can be understood from well-established principles of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of EAS proceeds through a two-step pathway involving a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion.

Formation of the Sigma Complex: The electrophile (E⁺) is attacked by the π-electron system of the aromatic ring. This step is typically the rate-determining step of the reaction. The formation of the sigma complex temporarily disrupts the aromaticity of the ring. For this compound, the high degree of deactivation of the ring results in a high activation energy for this step.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the substituted product.

Mechanism of Pyrazole Formation (Example of Heterocycle Formation):

The formation of a pyrazole from a ketone and hydrazine is a classic condensation-cyclization reaction.

Nucleophilic Attack and Imine Formation: The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is followed by dehydration to form a hydrazone intermediate.

Tautomerization and Cyclization: The hydrazone can tautomerize to an enamine form. An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety onto the carbon of the enamine double bond leads to the formation of a five-membered ring.

Aromatization: Elimination of a molecule of water from the cyclic intermediate results in the formation of the stable aromatic pyrazole ring.

These general mechanisms provide a framework for understanding the potential reactivity of this compound, even in the absence of specific experimental studies on this compound.

Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 4,6 Difluorophenyl Ethanone and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides a definitive method for determining the three-dimensional arrangement of atoms within a crystal and the packing of molecules in the crystal lattice. For halogenated acetophenones, this technique offers a detailed view of their conformational preferences and the non-covalent interactions that govern their solid-state structures.

Conformational Analysis and Packing Interactions

The conformation of acetophenone (B1666503) derivatives is largely determined by the orientation of the acetyl group relative to the phenyl ring. In the solid state, these molecules often adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. For halogenated pyran analogues, which share structural motifs with the title compound, all analogues were found to adopt a standard 4C1-like conformation in both solution and the solid-state. beilstein-journals.org This conformation is maintained despite potential 1,3-diaxial repulsion between halogen substituents. beilstein-journals.org

The crystal packing of these compounds is often dominated by a variety of weak intermolecular interactions. For instance, in the crystal structure of 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone, the crystal structure is stabilized by weak intermolecular C—H···Cl hydrogen bonds and π-π stacking interactions. researchgate.net The dihedral angle between the two benzene (B151609) rings in this molecule is 67.45 (5)°. researchgate.net In another related compound, (E)-1-(2,3-dihydrobenzo[b] missouri.edursc.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the packing is determined by C—H···O and C—H···Cl hydrogen bonds, as well as π-π overlap of aromatic rings. iucr.org

Influence of Halogenation on Crystal Lattice Formation

The presence and nature of halogen atoms significantly influence the crystal lattice formation of phenyl ethanones and their derivatives. Halogen atoms can participate in various non-covalent interactions, including halogen bonding (X···X or X···O/N) and hydrogen bonding (C-H···X). These interactions play a crucial role in directing the self-assembly of molecules in the crystal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For complex structures like 1-(2-Chloro-4,6-difluorophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of a related compound, 1-bromo-4-fluorobenzene, upon formation of a Grignard reagent and subsequent reaction, shows well-resolved resonances that display an AA′MM′X (X = ¹⁹F) pattern arising from ¹H−¹⁹F coupling in addition to the usual ¹H−¹H coupling. walisongo.ac.id The presence of halogen atoms significantly influences the chemical shifts of nearby protons and carbons. For instance, downfield shifts were observed for protons in some axially aryl-substituted tBu4PcIn complexes. rsc.org

In ¹³C NMR spectroscopy, the presence of C-F coupling leads to split signals, which can sometimes be of low intensity. rsc.org This coupling is a key indicator of the presence of fluorine atoms in the molecule. walisongo.ac.id The analysis of ¹³C−¹⁹F coupling can provide valuable structural information. walisongo.ac.id

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. For example, the ¹⁹F NMR spectra of 4-fluorophenylmagnesium bromide derivatives show singlets at δ -115.5 and δ -104.4, confirming the presence of the fluorine atom in the product. walisongo.ac.id

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Constants | Key Structural Information |

| ¹H | Aromatic: 6.5-8.5Methyl: 2.0-3.0 | J(H,H) ≈ 7-9 Hz (ortho)J(H,F) ≈ 5-10 Hz (ortho) | Provides information on the substitution pattern of the aromatic ring and the chemical environment of the methyl protons. |

| ¹³C | Aromatic: 110-165Carbonyl: >190Methyl: 25-35 | J(C,F) ≈ 240-260 Hz (¹J)J(C,F) ≈ 20-30 Hz (²J)J(C,F) ≈ 2-10 Hz (³J) | Confirms the carbon skeleton and the presence of the carbonyl group. C-F coupling provides direct evidence of fluorination. |

| ¹⁹F | -100 to -140 (for aryl fluorides) | J(F,H) ≈ 5-10 Hz (ortho)J(F,F) can be observed in polyfluorinated systems. | Directly detects fluorine atoms and provides information about their electronic environment. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its vibrational modes.

For acetophenone derivatives, the most characteristic vibrational band is the C=O stretching frequency, which typically appears in the range of 1680-1700 cm⁻¹. In 2,4-difluoro acetophenone, the C=O vibrational mode is observed at 1692 cm⁻¹. researchgate.net The position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The aromatic C-H stretching vibrations are generally observed in the region of 3000–3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears around 2900-3000 cm⁻¹. researchgate.net

The FT-IR and Raman spectra of halogenated compounds also show characteristic bands for C-X (X = Cl, F) stretching and bending vibrations. The C-F stretching vibrations are typically found in the region of 1000-1400 cm⁻¹. The simultaneous IR and Raman activation of certain phenyl ring modes can provide evidence for charge transfer interactions within the molecule. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | Medium | |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong | Sensitive to electronic effects of substituents. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are often observed. |

| C-F Stretch | 1000 - 1400 | Strong | |

| C-Cl Stretch | 600 - 800 | Medium to Strong | |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | Strong | Useful for determining the substitution pattern of the benzene ring. |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

In the electron ionization (EI) mass spectrum of an acetophenone, the molecular ion peak (M⁺) is generally strong. miamioh.edu A common fragmentation pathway for aromatic ketones is the α-cleavage, which involves the loss of the methyl group (M-15) or the phenyl group. For acetophenone, the loss of the methyl group leads to the formation of the benzoyl cation (m/z 105), which is often a prominent peak. miamioh.edu The subsequent loss of carbon monoxide (CO) from the benzoyl cation gives the phenyl cation (m/z 77). miamioh.edu

For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) can be diagnostic in the mass spectrum. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or a hydrogen halide molecule. The mass spectra of 2- and 4-chlorodiphenylamine and 2- and 4-bromodiphenylamine (B1276324) show strong molecular ion signals, with primary fragmentations including the expulsion of the halogen substituent (X) and hydrogen halide (HX). researchgate.net

For this compound, the expected fragmentation patterns would include:

α-cleavage: Loss of the methyl group (•CH₃) to form the [M-15]⁺ ion.

Loss of Halogens: Expulsion of a chlorine atom (•Cl) or a fluorine atom (•F).

Formation of Benzoyl-type Cations: The formation of the 2-chloro-4,6-difluorobenzoyl cation.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring.

| Fragment Ion | m/z (for ³⁵Cl) | Formation Pathway |

| [M]⁺ | 190 | Molecular Ion |

| [M - CH₃]⁺ | 175 | α-cleavage |

| [M - Cl]⁺ | 155 | Loss of chlorine radical |

| [M - CO]⁺ | 162 | Loss of neutral CO |

| [C₆H₂F₂Cl]⁺ | 148 | Phenyl-type cation |

| [C₆H₂F₂CO]⁺ | 157 | Benzoyl-type cation |

Computational and Theoretical Studies on 1 2 Chloro 4,6 Difluorophenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. This section would typically detail the outcomes of DFT calculations performed on 1-(2-Chloro-4,6-difluorophenyl)ethanone to understand its fundamental electronic properties.

Frontier Molecular Orbital (FMO) Analysis

FMO theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule to explain and predict chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. malayajournal.org This subsection would have presented the specific HOMO-LUMO energies and the energy gap for the title compound, along with visualizations of the orbital distributions.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

NBO analysis provides a chemically intuitive description of bonding by localizing the molecular wavefunction into one-center (lone pairs) and two-center (bonds) components. wisc.eduq-chem.com It allows for the study of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. wisc.edu NPA provides a method for calculating the distribution of electrons and atomic charges within a molecule. This section would have included data tables of key NBO interactions and the natural atomic charges on the constituent atoms of this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. malayajournal.orgresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com This subsection would have displayed and interpreted the MEP map for the title compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nanobioletters.com Comparing these theoretical predictions with experimental data serves to validate the computational model and provides a more detailed assignment of the experimental spectra. This section would have presented a comparative data table of calculated versus experimental spectroscopic values for this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction, providing insights into its feasibility and kinetics. researchgate.netresearchgate.net This section would have discussed any known theoretical investigations into the reaction pathways involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and dynamics. nih.govplos.org By simulating the motions of atoms and molecules over time, MD can explore the different conformations a molecule can adopt and the energy landscape that governs these shapes. nih.gov This section would have described the results of MD simulations on this compound to understand its flexibility and preferred conformations.

Applications and Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Organofluorine Chemistry

The presence of two fluorine atoms and a chlorine atom on the phenyl ring of 1-(2-Chloro-4,6-difluorophenyl)ethanone makes it a valuable precursor in the field of organofluorine chemistry. These halogen substituents significantly influence the electronic properties of the molecule, enhancing its reactivity and providing multiple sites for further functionalization. This strategic halogenation is a key feature in the design of new pharmaceuticals and agrochemicals, where fluorine substitution can lead to improved metabolic stability, increased binding affinity, and enhanced lipophilicity.

The primary application of α-halogenated ketones, such as this compound, is in the synthesis of heterocyclic compounds containing nitrogen, sulfur, or oxygen. These heterocyclic systems are fundamental to many pharmacologically active agents. The reactivity of the α-chloro group, activated by the adjacent carbonyl and the electron-withdrawing difluorophenyl ring, makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse and complex organofluorine compounds.

Building Block for Chiral Intermediates

Chiral intermediates are of paramount importance in the pharmaceutical industry, as the enantiomeric form of a drug can determine its efficacy and safety. This compound serves as a prochiral ketone, which can be stereoselectively reduced to furnish enantiomerically pure chiral alcohols. These chiral alcohols are valuable building blocks for the synthesis of a wide array of pharmaceutical agents.

The asymmetric reduction of prochiral ketones is a well-established strategy for producing chiral secondary alcohols. nih.gov Various methods, including biocatalysis with microorganisms and the use of chiral catalysts, have been successfully employed for the asymmetric reduction of structurally similar haloacetophenones. nih.govscbt.comnih.gov For instance, alcohol dehydrogenases (ADHs) have demonstrated high enantioselectivity in the reduction of 2-haloacetophenones. nih.gov While specific studies on the asymmetric reduction of this compound are not extensively detailed in the available literature, the principles established for similar substrates are directly applicable. The resulting chiral (S)- or (R)-1-(2-chloro-4,6-difluorophenyl)ethanol would be a highly valuable intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

| 2-chloro-4’-fluoroacetophenone | TeSADH mutants | (S)-2-chloro-1-(4’-fluorophenyl)-1-ethanol | High |

| Acetophenone (B1666503) | Saccharomyces cerevisiae | (R)-1-phenylethanol | 99% |

| 4'-chloroacetophenone | Plant tissue (e.g., Apple) | Chiral 1-(4-chlorophenyl)ethanol | ~98% |

This table presents examples of asymmetric reduction of similar ketones to illustrate the potential for synthesizing chiral intermediates from this compound.

Role in the Synthesis of Advanced Organic Compounds

The utility of this compound as a synthetic intermediate is prominently demonstrated in the synthesis of advanced organic compounds, particularly in the realm of antifungal agents. It serves as a key starting material for the construction of triazole antifungals, such as voriconazole.

In the synthesis of voriconazole, a broad-spectrum antifungal agent, the initial step involves the reaction of this compound with 1H-1,2,4-triazole to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate is then condensed with a substituted pyrimidine (B1678525) derivative to construct the core structure of voriconazole. The difluorophenyl moiety, originating from the starting acetophenone, is a critical pharmacophore in many azole antifungals, contributing to their potent activity.

Table 2: Synthesis of Voriconazole Intermediate

| Reactant 1 | Reactant 2 | Product |

| This compound | 1H-1,2,4-triazole | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

This pivotal role in the synthesis of a commercially successful drug underscores the importance of this compound as a high-value intermediate in the pharmaceutical industry.

Ligand and Catalyst Precursor Applications

While acetophenone and its derivatives can, in principle, be modified to act as ligands for metal catalysts, there is currently a lack of specific research literature detailing the application of this compound as a direct precursor for ligands or catalysts. The presence of the reactive α-chloro group and the carbonyl functionality offers potential for derivatization into various ligand scaffolds, such as Schiff bases or phosphines. However, to date, this potential remains largely unexplored in the context of catalysis. Further research in this area could unveil new applications for this versatile compound in the field of coordination chemistry and asymmetric catalysis.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The primary synthesis of 1-(2-Chloro-4,6-difluorophenyl)ethanone and related structures typically involves the Friedel-Crafts acylation. google.com Historically, this reaction has relied on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which generate significant chemical waste and pose environmental challenges. researchgate.net Future research is intensely focused on developing sustainable catalytic systems that are more efficient, reusable, and environmentally benign.

A key trend is the replacement of traditional Lewis acids with solid acid catalysts. Materials such as zeolites, metal-organic frameworks (MOFs), and heteropolyacids are gaining prominence. researchgate.netchemistryjournals.net These catalysts offer high stability, shape selectivity, and, most importantly, can be easily recovered and reused, minimizing waste and reducing costs. chemistryjournals.net Research efforts are directed at designing catalysts with tailored acidity and pore structures to maximize the yield and regioselectivity of the acylation process for producing fluorinated phenyl ketones.

Furthermore, the use of rare-earth metal triflates, such as lanthanide trifluoromethanesulfonates [Ln(OTf)₃] and hafnium triflate (Hf(OTf)₄), represents another promising frontier. chemistryjournals.netresearchgate.netdntb.gov.ua These catalysts are effective in catalytic amounts, often recoverable, and show high activity for acylating deactivated aromatic rings like difluorobenzene. chemistryjournals.netresearchgate.net The development of synergistic catalytic systems, for instance combining Hf(OTf)₄ with trifluoromethanesulfonic acid, has been shown to dramatically accelerate reactions. chemistryjournals.net

Biocatalysis also presents a sustainable pathway for transformations involving this compound. The use of whole-cell systems or isolated enzymes (like ketoreductases) can achieve highly selective reductions of the ketone group under mild, aqueous conditions, offering a green alternative to chemical reductants. researchgate.netresearchgate.net Future work will likely involve engineering enzymes with enhanced activity and stability for substrates like this compound.

| Catalyst Type | Examples | Key Advantages | Research Focus |

| Solid Acids | Zeolites, MOFs, AlPW₁₂O₄₀ | Reusable, reduced waste, high stability | Tailoring pore size and acidity for selectivity |

| Metal Triflates | Ln(OTf)₃, Hf(OTf)₄, Bi(OTf)₃ | High catalytic activity, recoverable, effective for deactivated rings | Developing synergistic systems, improving catalyst turnover |

| Biocatalysts | Ketoreductases, Whole-cell systems | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme engineering for improved substrate scope and stability |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced modeling techniques allow researchers to investigate molecular properties and reaction mechanisms without engaging in costly and time-consuming laboratory experiments.

Density Functional Theory (DFT) calculations are being employed to elucidate the conformational preferences of fluoro-substituted acetophenones. acs.org Understanding the stable conformations is crucial as it dictates the molecule's reactivity and its interaction with catalysts or biological targets. For this compound, computational models can predict bond lengths, angles, and electronic properties, offering insights into the reactivity of the α-carbon and the aromatic ring. acs.org

Moreover, computational tools are increasingly used to predict the drug-likeness and potential biological targets of novel derivatives synthesized from this precursor. nih.gov By simulating interactions with protein active sites, researchers can screen virtual libraries of compounds derived from this compound, prioritizing the synthesis of those with the highest potential therapeutic activity. nih.gov This predictive power accelerates the drug discovery process and reduces the reliance on extensive experimental screening. Future work will focus on refining these models to provide even more accurate predictions of reactivity, selectivity, and biological function.

Exploration of New Chemical Transformations for Diversification

While this compound is a valuable intermediate, future research aims to expand its synthetic utility by exploring novel chemical transformations. The presence of multiple reactive sites—the carbonyl group, the labile α-chloro atom, and the fluorinated phenyl ring—provides ample opportunities for chemical diversification.

The α-chloro group is particularly susceptible to nucleophilic substitution, making it a handle for introducing a wide array of functional groups. Researchers are exploring new methods for α-functionalization, including α-fluorination and α-arylation, to create new families of compounds. nih.govacs.org Hypervalent iodine reagents, for example, have been used for the direct α-fluorination of related acetophenones, offering a pathway to α-fluoro-α-chloro ketones, which are themselves versatile synthetic intermediates. nih.govorganic-chemistry.org

The difluorophenyl ring can also be functionalized further through cross-coupling reactions, although its electron-deficient nature presents a challenge. The development of new, highly active catalyst systems is needed to facilitate reactions like Suzuki or Buchwald-Hartwig couplings at the C-H bonds of the aromatic ring, enabling the creation of complex molecular architectures. Exploring cycloaddition reactions involving the ketone or its derivatives is another avenue for creating novel heterocyclic systems, which are prevalent in pharmacologically active compounds.

Integration of Artificial Intelligence in Reaction Design and Optimization

A paradigm shift in chemical synthesis is emerging with the integration of artificial intelligence (AI) and machine learning (ML). semanticscholar.org These technologies have the potential to revolutionize the synthesis and application of compounds like this compound by navigating the complex, multidimensional space of reaction variables. semanticscholar.orgresearchgate.net

Future research will increasingly leverage ML algorithms to predict the optimal conditions for synthesizing this compound. By analyzing large datasets of reaction outcomes, AI models can identify the ideal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts, a task that is challenging and resource-intensive using traditional experimental approaches. researchgate.netresearchgate.net This data-driven approach accelerates process optimization and can uncover non-obvious reaction parameters for improved performance. semanticscholar.org

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-(2-Chloro-4,6-difluorophenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a halogenated aromatic substrate. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are standard, but milder catalysts (e.g., ionic liquids) may reduce side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while controlling temperature (0–25°C) minimizes decomposition .

- Substituent effects : The electron-withdrawing Cl and F groups on the phenyl ring reduce reactivity, requiring longer reaction times or higher catalyst loading .

Q. Q2. How do spectral data (NMR, IR, MS) for this compound align with computational predictions, and what discrepancies might arise?

Methodological Answer:

- NMR : The deshielding effects of Cl and F substituents result in distinct ¹³C and ¹H shifts. For example, the carbonyl carbon typically appears at ~200 ppm (¹³C NMR), while aromatic protons split into complex multiplets due to J-coupling .

- IR : The ketone C=O stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) are key markers. Discrepancies may arise from solvent interactions or crystallinity differences .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 204 (C₈H₅ClF₂O) should dominate. Fragmentation patterns (e.g., loss of CO or Cl) validate structural assignments .

Advanced Consideration : DFT calculations (e.g., B3LYP/6-31G*) can predict spectral data but may underestimate steric effects in crowded substituent environments .

Biological Activity and Mechanism

Q. Q3. What strategies are used to evaluate the biological activity of this compound, particularly enzyme inhibition?

Methodological Answer:

- In vitro assays : Competitive inhibition studies (e.g., fluorescence quenching) quantify binding affinity to targets like cytochrome P450 .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites. The Cl/F substituents may enhance binding via halogen bonding .

- Kinetic analysis : Lineweaver-Burk plots differentiate between competitive and non-competitive inhibition mechanisms .

Data Contradiction : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility not modeled computationally .

Safety and Stability

Q. Q4. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Degradation pathways : Hydrolysis of the ketone group is minimized by anhydrous conditions. Monitor via HPLC for degradation products (e.g., carboxylic acids) .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life under varying conditions .

Analytical Method Development

Q. Q5. How can HPLC methods be optimized for purity analysis?

Methodological Answer:

- Column selection : C18 columns (5 µm, 250 mm) resolve aromatic byproducts.

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry .

- Detection : UV at 254 nm captures π→π* transitions of the aromatic ring .

Advanced Consideration : LC-MS/MS quantifies trace impurities (e.g., chlorinated dimers) with detection limits <0.1% .

Addressing Data Contradictions

Q. Q6. How can researchers resolve discrepancies in reported reactivity or spectral data?

Methodological Answer:

- Substituent effects : Compare analogs (e.g., 1-(4-Bromo-2,6-difluorophenyl)ethanone) to isolate electronic vs. steric contributions .

- Crystallography : Single-crystal X-ray diffraction clarifies bond lengths/angles, resolving ambiguities in NMR assignments .

Example : Computational studies may overestimate the electron-withdrawing effect of F vs. Cl, necessitating experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.